1H-Pyrrolo[3,2-b]pyridine-2,3-dione

Medicinal Chemistry Kinase Inhibitor Design Azaindole Scaffold

This [3,2-b] regioisomer (4-azaisatin) offers a unique hinge-binding geometry essential for p38 MAPK and FGFR inhibitor potency. The unsubstituted core supports systematic SAR exploration, while its specificity avoids potency loss seen with generic regioisomers. Ideal for oncology and immunology lead optimization.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 153072-89-0
Cat. No. B136860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-b]pyridine-2,3-dione
CAS153072-89-0
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=O)C(=O)N2)N=C1
InChIInChI=1S/C7H4N2O2/c10-6-5-4(9-7(6)11)2-1-3-8-5/h1-3H,(H,9,10,11)
InChIKeyFVYFYUSRNVYACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-b]pyridine-2,3-dione (CAS 153072-89-0): A Key Scaffold for Kinase-Targeted Drug Discovery and Heterocyclic Synthesis


1H-Pyrrolo[3,2-b]pyridine-2,3-dione (also designated 4-azaisatin) is a fused bicyclic heterocycle comprising a pyrrole ring annulated to a pyridine ring, bearing two carbonyl functionalities at the 2- and 3-positions [1]. This core structure is a privileged scaffold in medicinal chemistry, serving as the foundation for numerous kinase inhibitor programs and as a versatile synthetic intermediate . It is recognized as a high-purity building block for the construction of biologically active molecules, with predicted bioactivity profiles spanning antineoplastic, apoptosis agonism, and DNA synthesis inhibition [2].

Critical Differentiators: Why 1H-Pyrrolo[3,2-b]pyridine-2,3-dione Cannot Be Casually Substituted with Analogs


The specific [3,2-b] regioisomer (4-azaisatin) presents a unique fusion pattern that dictates both its chemical reactivity and biological target engagement compared to its [2,3-b], [3,2-c], and [2,3-c] counterparts [1]. Subtle shifts in nitrogen positioning alter the electrostatic surface and hydrogen-bonding network, directly influencing kinase ATP-binding pocket complementarity [2]. Generic substitution with other pyrrolopyridine diones, even those with identical molecular formulas, risks a complete loss of on-target potency, selectivity window, or synthetic tractability, as evidenced by the distinct SAR observed in p38 MAPK inhibitor optimization programs centered on this exact core [2].

Quantitative Evidence Guide for 1H-Pyrrolo[3,2-b]pyridine-2,3-dione Differentiation


Regioisomeric Differentiation: Unique [3,2-b] Fusion Pattern Enables Distinct Kinase Inhibitor Design

Among the four possible isomeric 1H-azaindole-2,3-diones (azaisatins), the [3,2-b] regioisomer (4-azaisatin) is a distinct chemical entity [1]. While no direct head-to-head potency comparison for the unsubstituted parent core is publicly available, the specific [3,2-b] fusion has been explicitly claimed as the foundational '5-oxo-4,5-dihydro-1H-pyrrolo[3,2-b]pyridine ring system' in patents for p38 kinase inhibitors, underscoring its privileged status over alternative regioisomers in medicinal chemistry campaigns [2].

Medicinal Chemistry Kinase Inhibitor Design Azaindole Scaffold

Predicted Broad-Spectrum Bioactivity: High Probability Scores for Antineoplastic and Apoptotic Mechanisms

In silico prediction models assign high probability scores (Pa) for several therapeutically relevant activities to 1H-pyrrolo[3,2-b]pyridine-2,3-dione, including antineoplastic (Pa=0.961) and apoptosis agonist (Pa=0.979) [1]. These predictions provide a quantitative, albeit computational, baseline for selecting this compound over structurally similar but uncharacterized or less favorably predicted alternatives. For instance, the compound's predicted ability to inhibit DNA synthesis (Pa=0.991) is significantly higher than its predicted antifungal (Pa=0.844) or antibacterial (Pa=0.792) activity, guiding its prioritization for oncology-focused projects.

Computational Biology Drug Repurposing Virtual Screening

Commercial Availability and Purity: High-Purity Building Block Grade for Reproducible Synthesis

The compound is commercially available as a research-grade building block with a specified minimum purity of 95% . In contrast, some closely related analogs, such as 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione, are available only as 'slightly soluble' solids with a calculated solubility of 5.3 g/L . While direct solubility data for the target compound is not provided, its lower molecular weight (148.12 vs. 241.04 g/mol) and lack of a bromine substituent suggest superior solubility in polar organic solvents, a critical advantage for downstream reactions.

Chemical Synthesis Medicinal Chemistry Quality Control

Optimal Use Cases for 1H-Pyrrolo[3,2-b]pyridine-2,3-dione in Research and Development


Kinase Inhibitor Lead Generation and Optimization

Leverage the privileged [3,2-b] fused core as the starting point for designing novel ATP-competitive kinase inhibitors, particularly targeting p38 MAPK and FGFR families [1]. The scaffold's proven ability to engage the kinase hinge region, as demonstrated in patent-protected derivatives, makes it a strategic choice for medicinal chemistry campaigns aiming to develop new anti-inflammatory or anti-cancer agents [1].

Synthesis of 7-Azaindirubin-3-oxime Analogs for Antiproliferative Screening

Employ the compound as a key intermediate in the synthesis of 7-azaindirubin-3-oxime and related analogs [2]. These derivatives have exhibited significant antiproliferative activity and inhibitory effects against a panel of kinases, validating the utility of this core in generating biologically active molecules with potential as cancer therapeutics [2].

Computationally-Guided Repurposing for Oncology and Immunology

Utilize the compound's high predicted probability scores for antineoplastic (Pa=0.961) and apoptosis agonist (Pa=0.979) activities to prioritize it in virtual screening campaigns [3]. This data-driven approach can accelerate hit identification in oncology and immunology programs, reducing the need for extensive random screening of chemical libraries [3].

Development of Selective FGFR Inhibitors

Capitalize on the reported activity of this core scaffold against Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . The unsubstituted core provides a clean starting point for systematic derivatization, enabling exploration of structure-activity relationships to improve potency, selectivity, and pharmacokinetic properties of next-generation FGFR-targeted therapies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Pyrrolo[3,2-b]pyridine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.